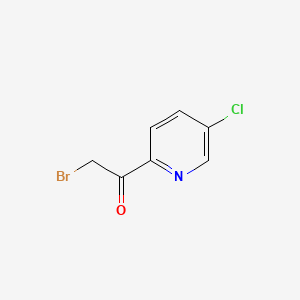

2-Bromo-1-(5-chloropyridin-2-yl)ethanone

Descripción general

Descripción

2-Bromo-1-(5-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO. It is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(5-chloropyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

Major Products

Substitution: Formation of 1-(5-chloropyridin-2-yl)ethanone derivatives.

Reduction: Formation of 2-bromo-1-(5-chloropyridin-2-yl)ethanol.

Oxidation: Formation of 2-bromo-1-(5-chloropyridin-2-yl)acetic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution, reduction, and oxidation, facilitating the creation of derivatives that are valuable in research and industry.

Medicinal Chemistry

2-Bromo-1-(5-chloropyridin-2-yl)ethanone has been investigated for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for designing new therapeutic agents.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active compounds. Research indicates that it may exhibit antimicrobial and anticancer properties.

Industrial Applications

In addition to its role in research, this compound is employed in the production of agrochemicals and other industrial chemicals, demonstrating its versatility beyond laboratory settings.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including Chlamydia trachomatis, where it reduced infectious body formation in treated cells.

Anticancer Properties

The compound has shown promise in anticancer research. Studies indicate that it can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have exhibited potent inhibition of cyclin-dependent kinases (CDKs), crucial for regulating the cell cycle.

Case Study: Antimicrobial Efficacy

A study evaluating the compound against Neisseria meningitidis and Haemophilus influenzae revealed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Anticancer Research

Another investigation focused on the ability of this compound to induce apoptosis in colorectal cancer cells. Flow cytometry analysis showed increased levels of reactive oxygen species (ROS), triggering apoptotic pathways. Gene expression analysis indicated upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors such as Bcl-2.

Synthesis Routes and Methods

The synthesis typically involves bromination of 1-(5-chloropyridin-2-yl)ethanone using bromine in solvents like acetic acid or dichloromethane under controlled conditions to ensure selective bromination.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

- 2-Bromo-1-(5-methylpyridin-2-yl)ethanone

- 2-Bromo-1-(5-nitropyridin-2-yl)ethanone

Uniqueness

2-Bromo-1-(5-chloropyridin-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for selective reactions and the formation of diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Actividad Biológica

2-Bromo-1-(5-chloropyridin-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and chlorine substituents on the pyridine ring enhances its reactivity and biological activity compared to similar compounds lacking these halogens.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the ethanone group facilitate the formation of covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can modify proteins or nucleic acids, potentially disrupting cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness against Chlamydia trachomatis has been particularly noted, where it demonstrated a reduction in infectious body formation in treated cells .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported that derivatives of similar structures exhibited potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against Neisseria meningitidis and Haemophilus influenzae. The results indicated that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Anticancer Research

Another investigation focused on the compound's ability to induce apoptosis in colorectal cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers. Results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Furthermore, gene expression analysis revealed upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Data Summary

Propiedades

IUPAC Name |

2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQJVLXFVZZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458006 | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94952-47-3 | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.